molecular formula C10H12O3 B024784 2,6-Dimethoxy-4-vinylphenol CAS No. 28343-22-8

2,6-Dimethoxy-4-vinylphenol

Cat. No.: B024784
CAS No.: 28343-22-8
M. Wt: 180.20 g/mol
InChI Key: QHJGZUSJKGVMTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylsyringol can be synthesized through the decarboxylation of sinapic acid. This process involves thermal or microwave-induced decarboxylation in the presence of a base . The reaction conditions typically include high temperatures and the use of a suitable base to facilitate the decarboxylation process.

Industrial Production Methods: In industrial settings, 4-Vinylsyringol is produced by decarboxylating sinapic acid during the roasting of canola seeds . This method leverages the natural occurrence of sinapic acid in canola seeds and converts it into 4-Vinylsyringol through controlled heating processes.

Chemical Reactions Analysis

Types of Reactions: 4-Vinylsyringol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can convert 4-Vinylsyringol into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohol derivatives of 4-Vinylsyringol.

    Substitution: Various substituted phenolic compounds depending on the substituent introduced.

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethenyl-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJGZUSJKGVMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865427
Record name 4-Ethenyl-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28343-22-8, 31872-14-7
Record name 4-Vinylsyringol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28343-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinylsyringol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethenyl-2,6-dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethenyl-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethenyl-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name VINYLSYRINGOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2,6-Dimethoxy-4-vinylphenol (canolol) and where is it found?

A: this compound, commonly known as canolol, is a naturally occurring phenolic compound found in trace amounts in cruciferous vegetables like rapeseed and mustard seed. It exhibits potent antioxidant activity. Canolol is generated during the thermal treatment of these seeds through the decarboxylation of sinapic acid, another phenolic compound naturally present in high amounts in these plants [, , ].

Q2: How does roasting affect the canolol content in mustard and rapeseed oils?

A: Roasting of rapeseed and mustard seeds prior to oil extraction significantly increases the canolol content in the resulting oil [, , ]. This is because heat initiates the decarboxylation of sinapic acid, converting it to canolol. Interestingly, high erucic acid mustard (HEM) varieties produce lower amounts of canolol compared to low erucic acid rapeseed varieties due to differences in their free sinapic acid content and sinapic acid derivative degradation rates during roasting [, ].

Q3: Why is the oxidative stability of roasted mustard seed oil so high? Is it solely due to canolol?

A: While canolol contributes significantly to the oxidative stability of roasted mustard seed oil, it is not the only factor. Research suggests a synergistic effect between canolol, tocopherols, phospholipids, and Maillard reaction products formed during roasting [, ]. The presence of these compounds, particularly pyrrolized phospholipids, correlates strongly with increased oxidative stability. Notably, the absorbance at 350 nm and fluorescence measurements can be used as indicators of browning reactions and are strongly correlated with the oil’s oxidative stability [].

Q4: How does the structure of canolol contribute to its antioxidant activity?

A: Canolol (this compound) possesses structural features typical of potent phenolic antioxidants. The two methoxy groups (-OCH3) at positions 2 and 6, along with the hydroxyl group (-OH) at position 1, provide electron-donating effects. This enhances the ability of canolol to scavenge free radicals by donating electrons or hydrogen atoms. The vinyl group (-CH=CH2) at position 4 further contributes to its antioxidant capacity [, , ].

Q5: Are there methods to produce canolol other than seed roasting?

A: Yes, alternative methods for canolol production are being explored. Research has shown that rapeseed meal and cake, byproducts of oil extraction, can be treated in a fluidized bed to convert sinapic acid into canolol []. This method, followed by supercritical carbon dioxide extraction, offers a potentially more efficient and controllable way to obtain canolol.

Q6: Beyond its antioxidant properties, does canolol have other potential applications?

A: While research is ongoing, canolol has shown promise in other areas. It has demonstrated anti-inflammatory activity in vitro and in vivo, specifically by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes []. Additionally, its potential use as a platform chemical in green chemistry and for various applications in health, nutrition, and cosmetics is being investigated [].

Q7: What analytical techniques are used to identify and quantify canolol?

A: Canolol can be isolated and identified using various techniques, including chromatographic separation methods like solid-phase extraction using amino columns [, ]. Its structural characterization is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy [, , ]. These techniques provide information about the compound's structure, molecular weight, and electronic properties.

Q8: Are there any known safety concerns associated with canolol?

A8: While canolol is generally considered safe for consumption, more research is needed to fully understand its toxicological profile, particularly for long-term exposure. As with any bioactive compound, further studies are crucial to determine safe dosage levels and potential adverse effects.

Q9: What are the future directions for research on canolol?

A9: Future research on canolol will likely focus on:

  • Optimizing production methods: Exploring efficient and sustainable ways to produce canolol from different sources, including alternative methods like enzymatic conversion [].

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